(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine
Overview
Description
Synthesis Analysis
This compound is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O . Its InChI code is 1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 . The molecular weight is 208.3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Conformational Analysis and Structural Studies
Research on chiral hindered amides, including compounds similar to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," focuses on understanding their static and dynamic structures. Studies such as those by Rauk et al. (1983) explore the conformational analysis of amide derivatives, shedding light on the structural preferences and rotational barriers of these compounds, which are critical for their reactivity and interaction with biological molecules (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Macrocyclic Compounds and Metal Ion Interactions
Research by Aguiari et al. (1992) on macrocyclic and macroacyclic compartmental Schiff bases, including those derived from reactions involving compounds similar to the one , highlights their synthesis, characterization, and interactions with metal ions. Such studies are crucial for the development of new materials and catalysts in chemistry (Aguiari, Bullita, Casellato, Guerriero, Tamburini, & Vigato, 1992).
Polymerization and Material Synthesis
Lee, Sanda, and Endo (1997) discuss the thermal latency and structure-activity relationship of aminimides, including those related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," in the polymerization of epoxides. This research is vital for the development of new polymeric materials with controlled properties and activation conditions (Lee, Sanda, & Endo, 1997).
Novel Synthetic Routes and Compound Characterization
The synthesis and characterization of new chemical entities, such as those by Elż and Slawomir (1999), provide insights into novel synthetic routes and the properties of compounds with structures related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine." These foundational studies are crucial for advancing organic synthesis and developing new chemical reactions (Elż & Slawomir, 1999).
Chemical Interactions and Reactivity
Sammes and Yip (1979) explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, providing valuable information on the reactivity and potential applications of related compounds in synthesis and materials science. Such studies contribute to a deeper understanding of chemical interactions and the design of new molecules (Sammes & Yip, 1979).
properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNDRAFUJBDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(N=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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